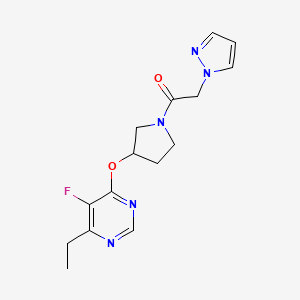![molecular formula C10H17NO2S B2846445 N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide CAS No. 2151238-24-1](/img/structure/B2846445.png)
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide, also known as HEPT, is a synthetic organic compound with a molecular formula of C10H13NO2S. It is a non-nucleoside reverse transcriptase inhibitor that has been extensively studied for its potential use as an antiviral agent against HIV-1.
Mécanisme D'action
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide acts as a non-nucleoside reverse transcriptase inhibitor by binding to a specific site on the reverse transcriptase enzyme of HIV-1. This binding prevents the enzyme from converting viral RNA into DNA, which is necessary for viral replication. By inhibiting this process, N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide effectively stops the replication of the virus.
Effets Biochimiques Et Physiologiques
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has been shown to have low toxicity and high selectivity for the reverse transcriptase enzyme of HIV-1. It has been demonstrated to be effective in inhibiting the replication of HIV-1 in vitro and in vivo. N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has also been shown to have a long half-life, which makes it an attractive candidate for use in antiviral therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also highly selective for the reverse transcriptase enzyme of HIV-1, which makes it a useful tool for studying the replication of the virus. However, N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide also has some limitations. It is not effective against all strains of HIV-1, and it has been shown to have a low barrier to resistance. This means that the virus can quickly develop resistance to N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide, which limits its long-term effectiveness as an antiviral agent.
Orientations Futures
There are several future directions for research on N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide. One area of interest is the development of new analogs of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide that are more effective against different strains of HIV-1 and have a higher barrier to resistance. Another area of interest is the use of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide in combination with other antiviral agents to create more effective treatment regimens for HIV-1. Finally, there is also interest in studying the potential use of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide in the treatment of other viral infections, such as hepatitis B and C.
Méthodes De Synthèse
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-acetylthiophene with ethyl chloroacetate to form ethyl 2-(thian-4-yl)acetate. This compound is then reacted with hydroxylamine hydrochloride to form ethyl 2-(thian-4-yl)acetohydroxamate, which is subsequently treated with propargyl bromide to yield N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide (N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide).
Applications De Recherche Scientifique
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has been extensively studied for its potential use as an antiviral agent against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus. N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propriétés
IUPAC Name |
N-[4-(2-hydroxyethyl)thian-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-2-9(13)11-10(3-6-12)4-7-14-8-5-10/h2,12H,1,3-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOLQOGZSOPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCSCC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2846363.png)
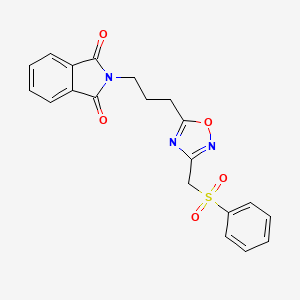
![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)
![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)

![Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)
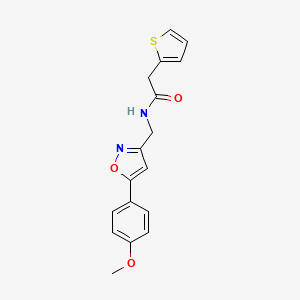
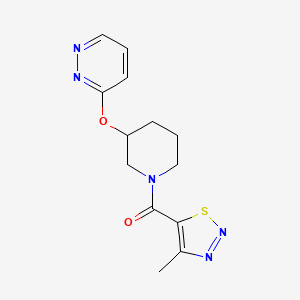
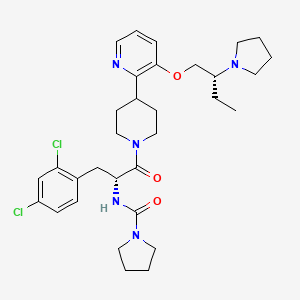
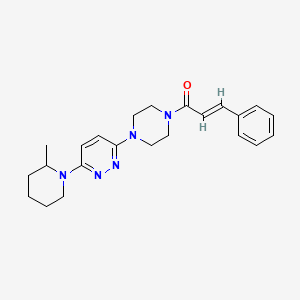
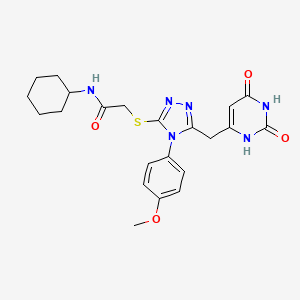
![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)
